molecular formula C28H28N2O4S B2723488 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 895650-19-8

2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2723488
CAS No.: 895650-19-8
M. Wt: 488.6
InChI Key: OITWGTVGJKICBV-UHFFFAOYSA-N
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Description

The compound 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a quinoline-based acetamide derivative characterized by:

  • Quinoline core: Substituted with a 6-ethyl group and a 4-ethylbenzenesulfonyl moiety at position 2.
  • Acetamide side chain: Linked to a 4-methylphenyl group.

The 4-ethylbenzenesulfonyl group may enhance binding affinity through sulfonyl interactions with biological targets, while the 4-methylphenyl acetamide moiety is a recurring pharmacophore in cytotoxic agents .

Properties

IUPAC Name

2-[6-ethyl-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-4-20-8-13-23(14-9-20)35(33,34)26-17-30(18-27(31)29-22-11-6-19(3)7-12-22)25-15-10-21(5-2)16-24(25)28(26)32/h6-17H,4-5,18H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITWGTVGJKICBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and ethyl acetoacetate, which undergo cyclization and sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules.

Industry

Industrially, these compounds can be used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. This can involve binding to active sites, altering enzyme conformation, or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituent on Phenyl Ring Core Structure Key Biological Activity Reference
Target Compound 4-methylphenyl Quinoline Under investigation N/A
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (ZINC2690957) 4-chlorophenyl Quinoline Not explicitly reported
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitrophenyl Acetamide/sulfonamide Precursor for heterocyclic synthesis

Key Insights :

  • 4-Methylphenyl vs. 4-Chlorophenyl : The electron-donating methyl group in the target compound may enhance metabolic stability compared to the electron-withdrawing chloro group in ZINC2690957, which could increase reactivity but reduce bioavailability .
  • Nitrophenyl Derivatives : The nitro group in ’s compound introduces strong electron-withdrawing effects, favoring synthetic utility over direct bioactivity .

Compounds with Alternative Heterocyclic Cores

Compound Name Core Structure Key Modifications Biological Activity Reference
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide Thiazolidinone 4-Methylphenyl at position 2 Antiproliferative (renal adenocarcinoma)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole-thiol Indole-linked oxadiazole Enzyme inhibition

Key Insights :

  • Thiazolidinone Core: The 4-methylphenyl group in ’s compound induces G1 cell cycle arrest and apoptosis in renal cancer cells, suggesting the target compound’s 4-methylphenyl moiety may share similar mechanistic pathways .
  • Oxadiazole Derivatives : The oxadiazole-thiol scaffold in highlights the versatility of acetamide-linked 4-methylphenyl groups in diverse biological contexts, such as enzyme inhibition .

Biological Activity

2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure may enhance its interaction with various biological targets, suggesting potential therapeutic applications.

  • Molecular Formula : C23H28N2O3S
  • Molecular Weight : Approximately 400.54 g/mol
  • Structural Features : The compound contains multiple functional groups, including a sulfonyl group and an acetamide moiety, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps that include:

  • Formation of the quinoline core.
  • Introduction of the ethyl and benzenesulfonyl substituents.
  • Attachment of the acetamide group.

These reactions require careful control of conditions such as temperature, solvent choice, and the use of catalysts to achieve high yields.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, particularly those resistant to standard antibiotics. Studies suggest its mechanism may involve inhibition of bacterial DNA gyrase or topoisomerase IV, which are essential for bacterial replication.

Anticancer Properties

Quinoline derivatives are also explored for their anticancer potential. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inducing G2/M phase arrest.
  • Reactive Oxygen Species (ROS) Production : Increasing oxidative stress within cancer cells.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect can be beneficial in treating diseases characterized by chronic inflammation.

The proposed mechanism of action involves:

  • Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be significantly lower compared to standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug.

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